N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to the structure have been synthesized and evaluated for their potential as antidepressant and nootropic agents. For instance, a study detailed the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which were investigated for their antidepressant activity. Certain compounds within this study demonstrated significant antidepressant and nootropic activities, highlighting the potential central nervous system (CNS) activity of structurally similar compounds (Thomas et al., 2016).
Antimicrobial Activity
Another research avenue involves the synthesis of novel compounds for antimicrobial applications. A study synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which demonstrated significant antibacterial and antifungal activities. This suggests that compounds with similar structural frameworks could be potent antimicrobial agents (Zhuravel et al., 2005).
Chemical Synthesis and Catalysis
Research also extends to the synthesis and catalytic applications of related compounds. For example, a study explored the concomitant polymorphism of a pyridine-2,6-dicarboxamide derivative, which was not only synthesized and characterized but also evaluated for its antibacterial activities and catalytic potential in transfer hydrogenation reactions. This highlights the multifaceted applications of such compounds in both biological and chemical synthesis contexts (Özdemir et al., 2012).
Material Science and Polymer Chemistry
In the field of material science, related compounds have been utilized in the synthesis of polymers. A study involving the synthesis of aromatic polyamides and polyimides based on certain diamines showcased the potential of these compounds in creating materials with desirable thermal and solubility properties, pointing towards applications in advanced material development (Yang & Lin, 1995).
Mechanism of Action
Target of Action
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is known to interact with multiple biological targets. These include G protein-coupled receptor (GPCR), P2Y12 platelet receptor, a DNA repair enzyme, tyrosyl DNA phosphodiesterase 1, colchicine binding site tubulin, phospholipase C-δ1, PIM1-like kinases, and eEF2K, elongation kinases eukaryotic factor 2, and cyclooxygenase . These targets play crucial roles in various cellular processes, including signal transduction, platelet aggregation, DNA repair, microtubule dynamics, lipid signaling, protein phosphorylation, and inflammation .
Mode of Action
For instance, it may bind to the active sites of enzymes, altering their activity, or interact with receptors, modulating their signaling pathways .
Biochemical Pathways
This compound is likely to affect multiple biochemical pathways due to its broad range of targets. For example, it may influence the phosphoinositide pathway by targeting phospholipase C-δ1, or affect microtubule dynamics by binding to the colchicine binding site on tubulin . It may also impact DNA repair pathways through its interaction with DNA repair enzymes .
Pharmacokinetics
For instance, its absorption may be affected by its chemical structure and the presence of functional groups, while its distribution could be influenced by its lipophilicity and protein binding .
Result of Action
The molecular and cellular effects of this compound are likely diverse due to its broad range of targets. For example, it may induce apoptosis in cancer cells, reduce the percentage of cancer stem cells, or alter cellular metabolism . These effects could contribute to its potential anti-inflammatory and anticancer activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-6-7-14-13(18-9)8-15(21-14)16(20)19-12-5-3-4-11(17)10(12)2/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARMFZWUQZPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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